

Spectroscopic Profile of 7-Methoxyindole: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxyindole

Cat. No.: B1360046

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This guide provides a comprehensive overview of the spectroscopic data for **7-Methoxyindole**, a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **7-Methoxyindole** are presented below.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **7-Methoxyindole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.1 (br s)	Broad Singlet	-	H-1 (N-H)
~7.25 (t)	Triplet	~5.3	H-3
~7.20 (d)	Doublet	~7.9	H-4
~6.98 (t)	Triplet	~7.9	H-5
~6.65 (d)	Doublet	~7.9	H-6
~6.52 (dd)	Doublet of Doublets	~5.3, ~2.5	H-2
3.93 (s)	Singlet	-	-OCH ₃

Solvent: CDCl₃. Data is compiled from typical values for methoxyindoles and publicly available spectra. Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **7-Methoxyindole**

Chemical Shift (δ) ppm	Assignment
145.8	C-7
131.2	C-7a
127.8	C-3a
124.5	C-2
121.8	C-5
114.8	C-6
103.5	C-4
102.8	C-3
55.8	-OCH ₃

Solvent: CDCl_3 . Data is based on predicted values and comparison with similar structures.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **7-Methoxyindole**

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3450	Strong, Broad	N-H Stretch
3000-3100	Medium	Aromatic C-H Stretch
2850-2950	Medium	Aliphatic C-H Stretch ($-\text{OCH}_3$)
1620, 1580, 1470	Medium-Strong	C=C Aromatic Ring Stretching
1250-1270	Strong	C-O Stretch (Aryl Ether)
730-770	Strong	C-H Bending (Ortho-disubstituted)

Data is based on typical values for substituted indoles.^[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **7-Methoxyindole**

m/z	Relative Intensity	Assignment
147	High	$[\text{M}]^+$ (Molecular Ion)
132	High	$[\text{M}-\text{CH}_3]^+$
104	Medium	$[\text{M}-\text{CH}_3-\text{CO}]^+$

The molecular ion peak $[M]^+$ is observed at m/z 147, corresponding to the molecular weight of **7-Methoxyindole** (C_9H_9NO).^{[1][2]} The major fragmentation pathway involves the loss of a methyl group ($[M-CH_3]^+$) to give a fragment at m/z 132, followed by the loss of carbon monoxide ($[M-CH_3-CO]^+$) to yield a fragment at m/z 104.^[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.^[1] The sample is dissolved in a deuterated solvent, such as chloroform- d ($CDCl_3$), and transferred to an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing. For 1H NMR, the spectral width is set to encompass all proton signals, and for ^{13}C NMR, a wider spectral width is used. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

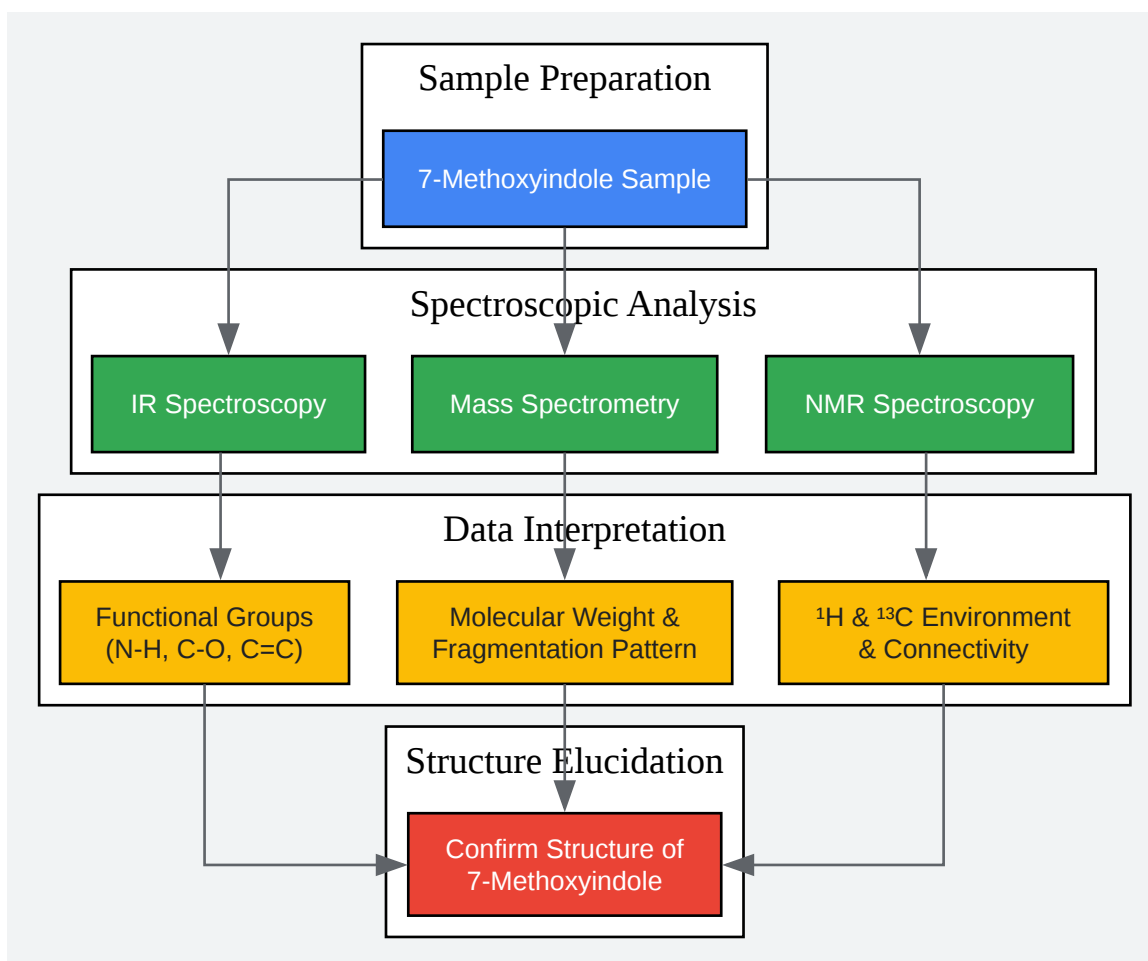
IR spectra can be recorded on a Fourier-transform infrared (FT-IR) spectrometer.^[1] The sample, if liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is collected first, followed by the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.^[3] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like **7-Methoxyindole**.



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Caption: Workflow for Spectroscopic Identification.

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